![molecular formula C18H14N4O4 B12948328 4',5-Diphenyl-[1,4'-biimidazolidine]-2,2',4,5'-tetraone CAS No. 62371-82-8](/img/structure/B12948328.png)
4',5-Diphenyl-[1,4'-biimidazolidine]-2,2',4,5'-tetraone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,5-Diphenyl-[1,4’-biimidazolidine]-2,2’,4,5’-tetraone is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5-Diphenyl-[1,4’-biimidazolidine]-2,2’,4,5’-tetraone typically involves the cyclization of amido-nitriles or the condensation of aldehydes with benzils in the presence of ammonium acetate . The reaction conditions are often mild, allowing for the inclusion of various functional groups. For instance, a one-pot metal and acid-free synthesis method has been reported, which involves the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO) to form benzils, followed by reaction with an aldehyde and ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, environmentally benign methods, such as the use of biodegradable solvents and catalysts, are preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4’,5-Diphenyl-[1,4’-biimidazolidine]-2,2’,4,5’-tetraone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the imidazole ring.
Common Reagents and Conditions
Reduction: Nickel-catalyzed reduction reactions are often employed to reduce the imidazole ring.
Substitution: Substitution reactions can be carried out using aryl halides and other electrophiles under mild conditions.
Major Products
The major products formed from these reactions include quinones, reduced imidazole derivatives, and various substituted imidazoles. These products are often characterized by their unique electrochemical and redox properties .
Scientific Research Applications
4’,5-Diphenyl-[1,4’-biimidazolidine]-2,2’,4,5’-tetraone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4’,5-Diphenyl-[1,4’-biimidazolidine]-2,2’,4,5’-tetraone involves its interaction with molecular targets through its reactive functional groups. The compound can undergo redox transformations, leading to the formation of quinones and biradicals, which exhibit unique electrochemical properties . These transformations are crucial for its biological and industrial applications, as they influence the compound’s reactivity and stability.
Comparison with Similar Compounds
4’,5-Diphenyl-[1,4’-biimidazolidine]-2,2’,4,5’-tetraone can be compared with other imidazole derivatives, such as:
4,5-Diphenyl-imidazol-1,2,3-triazole: Known for its anti-diabetic properties.
2,5-Diphenyl-1,3-oxazoline: Exhibits acaricidal activity.
6-Substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline: Shows antimicrobial activity.
The uniqueness of 4’,5-Diphenyl-[1,4’-biimidazolidine]-2,2’,4,5’-tetraone lies in its ability to form stable biradicals and its diverse reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
62371-82-8 |
|---|---|
Molecular Formula |
C18H14N4O4 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
1-(2,5-dioxo-4-phenylimidazolidin-4-yl)-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C18H14N4O4/c23-14-13(11-7-3-1-4-8-11)22(17(26)19-14)18(12-9-5-2-6-10-12)15(24)20-16(25)21-18/h1-10,13H,(H,19,23,26)(H2,20,21,24,25) |
InChI Key |
MIQJNBMAVHLHAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=O)N2C3(C(=O)NC(=O)N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


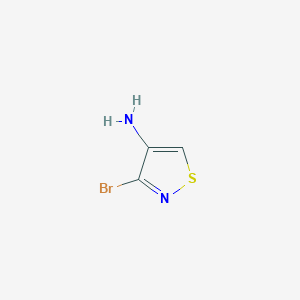
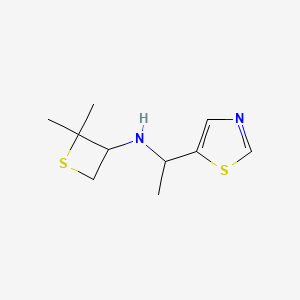
![2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate](/img/structure/B12948271.png)
![8-chloro-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12948273.png)
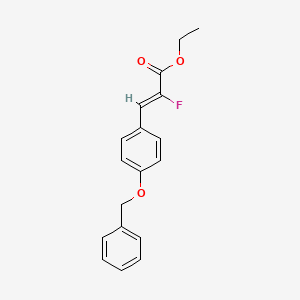
![8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B12948281.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate](/img/structure/B12948285.png)
![tert-Butyl 8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12948287.png)
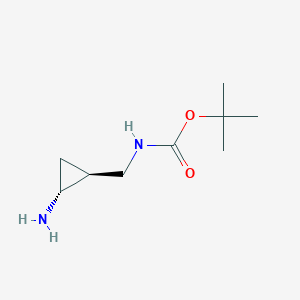
![4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B12948296.png)
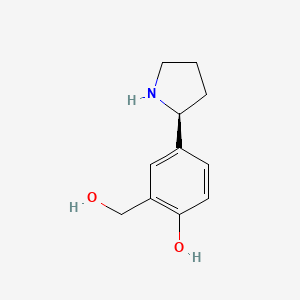
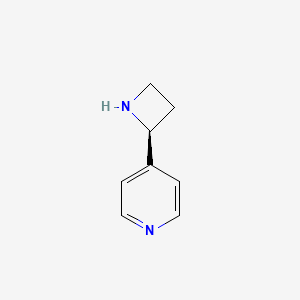
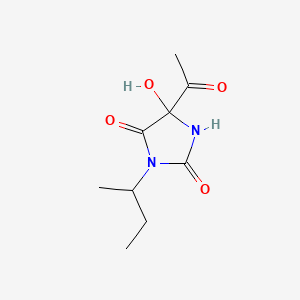
![Benzene, 1-[1-(bromomethyl)ethenyl]-2-(methylsulfonyl)-](/img/structure/B12948316.png)
